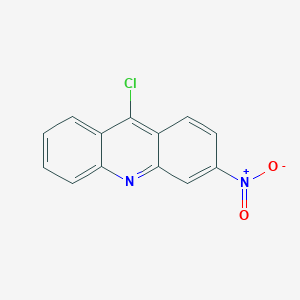

9-chloro-3-nitroacridine

Description

Structure

3D Structure

Properties

CAS No. |

1744-91-8 |

|---|---|

Molecular Formula |

C13H7ClN2O2 |

Molecular Weight |

258.66 g/mol |

IUPAC Name |

9-chloro-3-nitroacridine |

InChI |

InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |

InChI Key |

WYSFRKRTNWKBCD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |

Other CAS No. |

1744-91-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Chloro 3 Nitroacridine

Established Synthetic Pathways for the Acridine (B1665455) Core and 9-Chloro-3-nitroacridine

The traditional and most well-documented methods for synthesizing the this compound scaffold involve the formation of an N-phenylanthranilic acid intermediate, followed by a cyclization reaction to create the tricyclic acridine system, and subsequent functionalization.

Ullmann Condensation and Subsequent Cyclization Approaches

A foundational strategy for constructing the acridine skeleton necessary for this compound involves the Ullmann condensation. This reaction is key to forming the N-aryl bond that defines the precursor to the acridine ring system.

The synthesis typically commences with the Ullmann condensation of an o-halobenzoic acid and a substituted aniline (B41778). pharmatutor.org For the preparation of the specific precursor to this compound, o-chlorobenzoic acid is reacted with m-nitroaniline. This reaction is generally carried out in the presence of a copper catalyst, often copper powder, and a base such as dry potassium carbonate. oaji.net The solvent of choice is frequently a high-boiling point alcohol like isoamyl alcohol, and the reaction mixture is heated under reflux conditions, typically between 125–140°C for 12 to 24 hours. oaji.net The product of this reaction is N-(3-nitrophenyl)anthranilic acid, the key intermediate for the subsequent cyclization step. Microwave irradiation has also been explored as a method to accelerate Ullmann condensations in dry media, significantly reducing reaction times. researchgate.net

Table 1: Key Reaction Conditions for N-(3-nitrophenyl)anthranilic Acid Synthesis via Ullmann Condensation

| Parameter | Condition | Reference |

| Reactants | o-chlorobenzoic acid, m-nitroaniline | |

| Catalyst | Copper powder | oaji.net |

| Base | Dry potassium carbonate | oaji.net |

| Solvent | Isoamyl alcohol | oaji.net |

| Temperature | 125–140°C | |

| Reaction Time | 12–24 hours |

Following the formation of N-(3-nitrophenyl)anthranilic acid, the next critical step is the intramolecular cyclization to form the acridine core. A widely used reagent for this transformation is phosphorus oxychloride (POCl₃). google.comrsc.org The N-(3-nitrophenyl)anthranilic acid intermediate is refluxed in an excess of POCl₃, which serves as both the cyclizing and chlorinating agent. chemicalbook.com The reaction proceeds at temperatures between 110–120°C for approximately 4 to 6 hours. This process first involves the formation of a reactive acyl chloride, which then undergoes an intramolecular electrophilic substitution onto the aniline ring to form the tricyclic system, yielding this compound directly. While effective, this method can sometimes be characterized by vigorous reactions, which can pose challenges for large-scale production. google.com The yield for this cyclization step is typically in the range of 68–75%.

An alternative and often more efficient method for the cyclization of N-phenylanthranilic acid derivatives involves the use of phosphorus pentoxide (P₂O₅) in polyphosphoric acid (PPA). oaji.netrsc.org PPA is a strong dehydrating agent and a non-oxidizing acid, which facilitates the intramolecular acylation. mit.edu In this approach, the N-(3-nitrophenyl)anthranilic acid is heated with P₂O₅ dissolved in PPA at temperatures ranging from 150–160°C. This method is reported to offer advantages over the POCl₃ route, including shorter reaction times (2–3 hours) and higher yields (80–85%). The strong dehydrating nature of P₂O₅ aids in the removal of water, while its Lewis acidity promotes the electrophilic aromatic substitution required for ring closure. This method first yields the corresponding acridone (B373769), which then requires a separate chlorination step, typically with POCl₃, to obtain this compound. oaji.netresearchgate.net

Table 2: Comparison of Cyclization Methods

| Parameter | POCl₃ Method | P₂O₅/PPA Method |

| Reagent | Phosphorus oxychloride | Phosphorus pentoxide/Polyphosphoric acid |

| Temperature | 110–120°C | 150–160°C |

| Reaction Time | 4–6 hours | 2–3 hours |

| Reported Yield | 68–75% | 80–85% (for acridone) |

| Product | This compound | 3-nitro-9(10H)-acridone |

| Reference | google.com | oaji.net |

Cyclization with Phosphorus Oxychloride (POCl₃)

Electrophilic Aromatic Nitration of 9-Chloroacridine (B74977) Precursors

An alternative synthetic route to this compound involves the direct nitration of a 9-chloroacridine precursor. This method starts with the synthesis of 9-chloroacridine, which is typically prepared by the cyclization of N-phenylanthranilic acid with POCl₃. rsc.orgresearchgate.net The subsequent nitration is an electrophilic aromatic substitution reaction. The 9-chloroacridine is dissolved in concentrated sulfuric acid (H₂SO₄) and cooled to 0–5°C. A nitrating mixture, usually concentrated nitric acid (HNO₃) in sulfuric acid, is then added dropwise. masterorganicchemistry.com The reaction generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The directing effects of the existing chloro substituent and the protonated heterocyclic nitrogen guide the incoming nitro group primarily to the 3-position of the acridine ring. After stirring for a couple of hours, the reaction is quenched by pouring the mixture into ice-water, which precipitates the this compound product.

Advanced Synthetic Strategies and Optimization in this compound Preparation

Research into the synthesis of acridine derivatives is ongoing, with a focus on improving efficiency, yield, and reaction conditions. While specific advanced strategies for this compound are not extensively detailed in the provided context, general trends in acridine synthesis point towards the optimization of existing methods. For instance, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times for the initial Ullmann condensation step. researchgate.net Furthermore, optimization of catalyst systems for the Ullmann reaction and the development of milder cyclization conditions are areas of active investigation in the broader field of heterocyclic chemistry. The P₂O₅/PPA method can be considered an advancement over the traditional POCl₃ cyclization due to its improved yields and reduced reaction times. These incremental improvements contribute to more efficient and potentially more scalable syntheses of complex heterocyclic molecules like this compound.

Regioselectivity Control and Isomer Formation Mitigation

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the nitration step to favor the desired 3-nitro isomer over other potential isomers, such as 1-nitroacridine.

To address this, methods have been developed to enhance the selectivity for 3-nitration. A notable strategy involves using acetic anhydride (B1165640) as a co-solvent during the nitration process. The mechanism is believed to involve the temporary blocking of the more reactive 1-position by an acetyl group, thereby directing the incoming nitro group to the 3-position. This optimization significantly improves the regioselectivity, increasing the yield of the desired this compound to between 85% and 90%.

Table 1: Comparison of Nitration Conditions for 9-Chloroacridine

| Condition | 3-Nitro Isomer Yield | 1-Nitro Isomer Byproduct | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | ~70-80% | Up to 15% |

Modern Catalytic Approaches and Reaction Condition Refinements

Traditional synthesis of the this compound precursor, N-(3-nitrophenyl)anthranilic acid, relies on a copper-catalyzed Ullmann condensation, followed by cyclization with phosphorus oxychloride (POCl₃). indexcopernicus.com While effective, this method often requires harsh conditions, including high temperatures (110–120°C) and long reaction times (4–6 hours).

Modern refinements focus on improving efficiency, yield, and safety. One significant advancement is the use of alternative cyclizing agents. Phosphorus pentoxide (P₂O₅) dissolved in methanesulfonic acid (known as Eaton's reagent) or polyphosphoric acid (PPA) has emerged as a superior alternative to POCl₃. nih.gov These reagents can facilitate the cyclization of N-(3-nitrophenyl)anthranilic acid under milder conditions (e.g., 80°C) and in shorter timeframes (e.g., 1 hour), often resulting in higher yields (around 82-85%) and reducing the use of hazardous POCl₃. nih.gov

While not exclusively documented for this compound itself, broader trends in acridine synthesis include the use of palladium-catalyzed coupling reactions and microwave-assisted protocols. rsc.orgrsc.org These modern techniques offer advantages such as enhanced reaction rates, higher yields, and greater functional group tolerance, representing promising avenues for further refining the synthesis of this and related compounds. rsc.org

Chemical Reactivity and Derivatization at the Acridine Scaffold

The this compound molecule possesses two primary sites for chemical modification: the highly reactive chlorine atom at the C-9 position and the reducible nitro group at the C-3 position.

The chlorine atom at the C-9 position of the acridine ring is exceptionally labile and susceptible to nucleophilic aromatic substitution (SNAr). ontosight.ai The electron-withdrawing nature of both the ring nitrogen and the nitro group at the 3-position further activates the C-9 position towards nucleophilic attack, making this a facile and widely used transformation for creating diverse acridine derivatives. clockss.org

A broad range of nucleophiles can be employed to displace the C-9 chloride, including:

Amines: Reaction with primary or secondary amines is a common method to synthesize 9-aminoacridine (B1665356) derivatives.

Phenols: In the presence of a base, phenols react to form 9-phenoxyacridine (B3049667) ethers. This is often used as a two-step method for introducing amino groups, where the phenoxy intermediate is subsequently reacted with an amine. rsc.org

These substitution reactions are fundamental in building more complex molecules from the this compound template.

The nitro group at the C-3 position can be readily reduced to a primary amino group (-NH₂), yielding 3-amino-9-chloroacridine. This transformation introduces a versatile functional group that can be further modified, for example, through acylation or diazotization. Standard reducing agents are effective for this purpose.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Description | Reference |

|---|---|---|

| Tin(II) Chloride (SnCl₂) | A classical and effective reagent for the reduction of aromatic nitro groups. | rsc.org |

The resulting 3-amino functionality significantly alters the electronic properties and reactivity of the acridine ring system.

Oxidation represents another potential pathway for the functionalization of the this compound scaffold. Such reactions could theoretically be used to introduce hydroxyl groups or other oxygen-containing functionalities onto the acridine ring. However, specific, well-documented examples and detailed methodologies for the controlled oxidation of this compound are not extensively reported in the surveyed literature. The outcome of such a reaction would be highly dependent on the oxidizing agent used and the reaction conditions.

The electrophilic C-9 position of this compound is reactive towards carbanions generated from CH-acidic compounds. Although specific examples for the 3-nitro isomer are not detailed, the reactivity is well-established for the closely related 9-chloro-1-nitroacridine (B102269), and similar behavior is expected. researchgate.net

In these reactions, a base is used to deprotonate the CH-acidic compound, creating a potent carbon nucleophile. This nucleophile then attacks the C-9 position, displacing the chloride ion. For instance, the reaction of 9-chloro-1-nitroacridines with malononitrile (B47326) in the presence of potassium hydroxide (B78521) yields the corresponding 9-dicyanomethylene-1-nitroacridine derivative. researchgate.net Similar reactions have been demonstrated with ethyl cyanoacetate (B8463686) and ethyl malonate. researchgate.netgoogle.com These reactions provide a powerful method for forming new carbon-carbon bonds at the C-9 position, leading to compounds with extended conjugation and diverse structural features. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 9 Chloro 3 Nitroacridine

Structural Elucidation Techniques

Structural elucidation of 9-chloro-3-nitroacridine relies on a combination of spectroscopic methods, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region, typically between δ 7.5 and 9.2 ppm. The electron-withdrawing effects of the nitro group at the 3-position and the nitrogen atom within the acridine (B1665455) ring system significantly deshield adjacent protons, causing their signals to shift to a higher frequency. For instance, protons at positions 2 and 4, being ortho to the nitro group, are anticipated to be the most deshielded. One study reported the ¹H NMR spectrum of this compound in CDCl₃, showing distinct signals for the seven aromatic protons. nih.gov The spectrum displayed peaks at δ 9.19 (d, J = 2.1 Hz, 1H), 8.62 (d, J = 9.6 Hz, 1H), 8.49 (d, J = 8.8 Hz, 1H), 8.37 (dd, J = 9.5, 2.2 Hz, 1H), 8.31 (d, J = 8.8 Hz, 1H), 7.96 – 7.89 (m, 1H), and 7.82 – 7.74 (m, 1H). nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound will exhibit 13 distinct signals corresponding to each carbon atom. The carbons directly attached to the electronegative chloro and nitro groups, as well as those in proximity to the ring nitrogen, will show characteristic shifts. Research on a related compound, 3-nitroacridin-9(10H)-one, showed carbon signals in the range of δ 111.5 to 153.0 ppm, which provides a reference for the expected shifts in this compound. sciforce.org

Table 1: Representative ¹H NMR Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Inferred Proton Assignment |

|---|---|---|

| 9.19 | d, J = 2.1 | H-4 |

| 8.62 | d, J = 9.6 | Aromatic H |

| 8.49 | d, J = 8.8 | Aromatic H |

| 8.37 | dd, J = 9.5, 2.2 | H-2 |

| 8.31 | d, J = 8.8 | Aromatic H |

| 7.96 – 7.89 | m | Aromatic H |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement that can confirm its molecular formula.

The molecular formula of this compound is C₁₃H₇ClN₂O₂. nih.govnih.gov This corresponds to a calculated exact mass of 258.0196052 Da. nih.gov Mass spectrometry analysis, often using techniques like electrospray ionization (ESI), would show a prominent molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to this mass, confirming the identity of the compound. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further structural confirmation.

Table 2: Molecular and Mass Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₇ClN₂O₂ |

| Molecular Weight ( g/mol ) | 258.66 |

Infrared (IR) spectroscopy is employed to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands.

The most indicative peaks are those corresponding to the nitro group (NO₂). These typically appear as two strong bands: an asymmetric stretching vibration in the range of 1550–1475 cm⁻¹ and a symmetric stretching vibration between 1360–1290 cm⁻¹. libretexts.org Other significant absorptions include C-H stretching from the aromatic rings (around 3100-3000 cm⁻¹), in-ring C=C and C=N stretching vibrations (1600–1400 cm⁻¹), and the C-Cl stretching vibration, which is expected in the 850-550 cm⁻¹ region. libretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 libretexts.org |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 libretexts.org |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 libretexts.org |

| Aromatic C=C / C=N | In-ring Stretch | 1600 - 1400 libretexts.org |

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsional angles. It would also confirm the planarity of the acridine ring system and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking. While generally applicable, specific published X-ray crystallographic data for this compound is not widely available.

Infrared (IR) Spectroscopy

Purity Assessment and Chromatographic Analysis

Beyond structural confirmation, it is critical to assess the purity of a chemical sample, ensuring the absence of starting materials, byproducts, or other contaminants.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. sciforce.orgbldpharm.com A reverse-phase HPLC (RP-HPLC) method is typically employed for this type of aromatic compound.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. mdpi.com A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com The purity is determined by monitoring the column eluent with a UV detector, typically at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm). mdpi.com A pure sample should ideally yield a single, sharp peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity, which is often expected to be >95% for research-grade materials.

Table 4: Potential RP-HPLC Conditions for Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| System | UHPLC or HPLC | nih.govmdpi.com |

| Column | Reverse-Phase C18 | mdpi.com |

| Mobile Phase | Acetonitrile / Water (gradient or isocratic) | sielc.com |

| Modifier | Formic Acid or Phosphoric Acid | sielc.com |

| Detector | UV/Diode Array Detector (DAD) | nih.gov |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental analytical technique used to separate mixtures, assess compound purity, and monitor the progress of chemical reactions. umich.edu The separation is based on the differential partitioning of compounds between a stationary phase, which is a thin layer of adsorbent material coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate via capillary action. umich.edu

For this compound, TLC is employed as a routine method for purity assessment. In a typical application, a silica (B1680970) gel plate serves as the polar stationary phase. When a mobile phase of ethyl acetate (B1210297) and hexane (B92381) in a 1:1 ratio is used, this compound exhibits a specific retention factor (Rf) value. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under defined conditions. umich.edu Research on related acridine derivatives has also utilized other solvent systems, such as a mixture of chloroform (B151607) and methanol (B129727) (9:1 v/v), for purification and analysis, indicating that the mobile phase can be adjusted based on the specific polarity of the acridine analogue being studied. nih.govresearchgate.net

| Compound | Stationary Phase | Mobile Phase (Solvent System) | Rf Value | Reference |

|---|---|---|---|---|

| This compound | Silica Gel | Ethyl Acetate / Hexane (1:1) | 0.45 | |

| Acridine Derivatives (General) | Silica Gel | Chloroform / Methanol (9:1) | Not Specified | nih.govresearchgate.net |

Spectroscopic Analysis for Molecular Interactions

The planar aromatic structure of this compound is a key feature that facilitates its non-covalent interaction with biological macromolecules, most notably nucleic acids. Spectroscopic techniques are invaluable for elucidating the nature of these interactions, particularly the compound's ability to intercalate into the DNA double helix.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Intercalation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method used to investigate and confirm the intercalation of acridine derivatives with DNA. nih.gov This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The interaction between a small molecule and DNA can be monitored by recording changes in the molecule's absorption spectrum upon the addition of DNA. tandfonline.comtandfonline.com

When an acridine derivative like this compound intercalates between the base pairs of DNA, its π-orbitals interact with those of the DNA bases. This interaction alters the electronic transitions of the acridine chromophore, leading to observable changes in the UV-Vis spectrum. mdpi.com Typically, this is characterized by hypochromism, which is a decrease in the molar absorptivity, and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance (λmax). nih.govmdpi.com For instance, studies on similar acridine derivatives have shown significant hypochromicity and slight shifts in λmax upon titration with calf thymus DNA (ctDNA), which is indicative of an intercalative binding mode. mdpi.com

| Phenomenon | Description | Interpretation for Acridine-DNA Interaction | Reference |

|---|---|---|---|

| Hypochromism | Decrease in molar absorptivity (absorbance). | Indicates strong interaction between the acridine chromophore and DNA base pairs, characteristic of intercalation. | nih.govmdpi.com |

| Bathochromic/Hypsochromic Shift | Shift in λmax to a longer (red shift) or shorter (blue shift) wavelength. | Results from the change in the electronic environment of the acridine molecule upon binding to DNA. A slight hypsochromic shift has been observed for some acridine derivatives. | mdpi.com |

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. scispace.comjascoinc.com While this compound is an achiral molecule and therefore does not exhibit a CD signal on its own, CD spectroscopy is exceptionally useful for studying its interactions with inherently chiral macromolecules like DNA. ncats.ionih.gov

The interaction of this compound with the chiral DNA helix can result in an "induced" CD signal. nih.gov When the achiral acridine molecule binds to the asymmetric environment of the DNA, it is forced to adopt a specific, fixed orientation. This chiral arrangement of the bound molecule allows it to exhibit a CD signal in the region of its own electronic absorptions. jascoinc.com The presence of such an induced CD signal is strong evidence of binding.

Furthermore, the binding of the compound can perturb the native structure of DNA, leading to changes in DNA's own characteristic CD spectrum, which appears in the UV region of approximately 220-320 nm. The positive band around 275 nm (associated with base stacking) and the negative band around 245 nm (associated with helicity) are sensitive to structural changes. Alterations in these bands upon the addition of this compound can provide insights into the conformational changes that occur in DNA as a result of the intercalation event. bath.ac.uk

| CD Spectral Feature | Origin | Observation upon Intercalation | Interpretation | Reference |

|---|---|---|---|---|

| Induced CD Signal | Achiral acridine molecule bound within the chiral DNA environment. | Appearance of a new CD signal in the absorption region of the acridine chromophore (>300 nm). | Confirms the binding of the achiral molecule to the chiral macromolecule in a specific orientation. | jascoinc.comnih.gov |

| Changes in Intrinsic DNA CD Spectrum | Perturbation of DNA's native secondary structure (base stacking and helicity). | Changes in the intensity and/or position of the characteristic positive and negative bands of DNA (220-320 nm). | Indicates conformational changes in the DNA double helix due to the intercalation of the acridine molecule. | bath.ac.uk |

Computational Chemistry and Theoretical Investigations of 9 Chloro 3 Nitroacridine

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 9-chloro-3-nitroacridine at the atomic and electronic levels. These studies elucidate the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly at the B3LYP level of theory, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule can be more easily excited. researchgate.net These calculations are instrumental in predicting the regions within the molecule that are susceptible to electrophilic and nucleophilic attack. ajchem-a.com The distribution of HOMO and LUMO orbitals reveals the electron-donating and electron-accepting capabilities of different parts of the this compound structure.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | - | Related to the ionization potential and electron-donating capacity. ajchem-a.com |

| LUMO Energy | - | Related to the electron affinity and electron-accepting capacity. ajchem-a.com |

| HOMO-LUMO Energy Gap (ΔE) | - | Indicates chemical reactivity, kinetic stability, and molecular electrical transport properties. researchgate.netajchem-a.com |

| Ionization Potential (I) | - | The energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | - | The energy released when an electron is added to the molecule. ajchem-a.com |

Electron Density Distribution Analysis through Quantum Crystallography

Quantum crystallography combines experimental X-ray diffraction data with quantum mechanical calculations to provide a detailed picture of the electron density distribution within a crystal. numberanalytics.comrsc.orgnih.gov This technique goes beyond the simple determination of atomic positions and offers insights into chemical bonding, intermolecular interactions, and the electrostatic potential of the molecule. numberanalytics.compolimi.it

For this compound, analyzing the electron density distribution can reveal the precise nature of the covalent bonds within the acridine (B1665455) core and the effects of the chloro and nitro substituents on the electronic environment. rsc.org Topological analysis of the electron density can identify critical points that characterize the strength and nature of chemical bonds and non-covalent interactions. numberanalytics.com This information is vital for understanding how the molecule interacts with its environment, including potential biological targets.

Conformational Analysis and Molecular Architecture Investigations

Conformational analysis of this compound involves identifying the molecule's most stable three-dimensional shapes and the energy barriers between them. nih.gov Although the acridine ring system is largely planar, some flexibility may exist, particularly concerning the orientation of the nitro group.

Computational methods, such as force-field calculations and ab initio methods, are used to explore the potential energy surface of the molecule and identify low-energy conformers. nih.gov Understanding the preferred conformation is crucial as the molecular architecture dictates how the molecule can fit into binding sites of biological macromolecules, such as enzymes or DNA. nih.gov The planar nature of the acridine scaffold is a key feature that facilitates its intercalation into DNA.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that simulate the behavior of molecules over time, providing insights into their interactions with other molecules and their dynamic properties.

Molecular Docking for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme, to form a stable complex. nanobioletters.comasiapharmaceutics.info For this compound, docking studies can be used to explore its potential to interact with the active sites of various enzymes. researchgate.net

These simulations calculate the binding affinity, often expressed as a docking score or binding free energy, which helps in identifying potential biological targets for the compound. nanobioletters.comasiapharmaceutics.info The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, and then using a docking algorithm to sample different binding poses. nanobioletters.com The results provide valuable information on the key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. mdpi.com

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Topoisomerase I | - | - | π-π stacking, Hydrogen bonds |

| Protein Kinase C | - | - | Hydrophobic interactions, Hydrogen bonds |

| Acetylcholinesterase | - | - | π-π stacking with aromatic residues in the active site gorge |

Note: The data in this table is illustrative. Specific binding affinities and interacting residues would be determined from actual molecular docking simulations.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the binding process between a ligand and its target. researchgate.netnih.gov By simulating the movements of atoms over time, MD simulations can elucidate the detailed mechanism of how this compound binds to a target, the stability of the resulting complex, and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.netfrontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing deep insights into the interactions between small molecules and their biological targets. For this compound and its analogues, these theoretical investigations are pivotal in elucidating their mechanism of action and guiding the rational design of more potent and selective anticancer agents. By modeling the compound and its derivatives at a molecular level, researchers can predict their biological activity, understand the structural features crucial for their function, and screen vast virtual libraries for promising new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sbq.org.br These models are powerful predictive tools in medicinal chemistry, enabling the estimation of the activity of novel compounds before their synthesis, thereby saving time and resources. sbq.org.brbiointerfaceresearch.com The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric molecules are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. scirp.org

For a series of compounds, such as analogues of this compound, a QSAR model is developed by first calculating a range of molecular descriptors for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then employed to build an equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). scirp.orgcmu.ac.th

A hypothetical QSAR equation for a series of acridine derivatives might look like this:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, representing biological activity.

LogP is a measure of hydrophobicity.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The predictive power and robustness of a QSAR model are evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predicted correlation coefficient for an external test set (R²_pred). nih.govfrontiersin.org Models with high values for these parameters are considered reliable for predicting the activity of new compounds. nih.govrsc.org

For instance, a QSAR study on a series of benzimidazolyl-retrochalcone derivatives against the HCT-116 colon cancer cell line identified electronic energy, lipophilicity (logP), chemical softness, and chemical hardness as key descriptors influencing their anticancer activity. scirp.org Similarly, for a set of chlorochalcone (B8783882) derivatives, a QSAR model revealed that atomic charges on specific carbons, LUMO energy, and LogP were crucial for their activity against MCF-7 breast cancer cells. cmu.ac.th While a specific QSAR model for this compound is not publicly available, the principles from related heterocyclic compounds demonstrate the utility of this approach. The presence of the electron-withdrawing nitro group and the chloro substituent in this compound would significantly influence its electronic and hydrophobic properties, making these features critical descriptors in any QSAR model.

The following table presents hypothetical data that would be used to generate a QSAR model for a series of 9-substituted-3-nitroacridine analogues.

| Compound | Substitution at C9 | LogP | LUMO (eV) | IC₅₀ (µM) vs. Cancer Cell Line X | pIC₅₀ |

| 1 | -Cl | 3.5 | -2.1 | 1.5 | 5.82 |

| 2 | -OCH₃ | 3.1 | -1.9 | 2.3 | 5.64 |

| 3 | -NH₂ | 2.8 | -1.8 | 3.1 | 5.51 |

| 4 | -N(CH₃)₂ | 3.4 | -1.7 | 1.8 | 5.74 |

| 5 | -OH | 2.9 | -2.0 | 2.8 | 5.55 |

| 6 | -H | 3.2 | -2.2 | 4.5 | 5.35 |

In Silico Design and Virtual Screening of this compound Analogues

In silico design and virtual screening are computational techniques used to identify promising drug candidates from large libraries of chemical compounds. researchgate.netmuni.cz These methods are particularly valuable when the three-dimensional structure of the biological target, such as an enzyme or a receptor, is known. preprints.org For acridine derivatives like this compound, which are known to interact with DNA and enzymes like topoisomerase, these approaches can effectively filter and prioritize compounds for synthesis and biological testing. nih.govnih.gov

The virtual screening workflow typically begins with the preparation of a 3D model of the biological target, often obtained from protein databases (PDB). researchgate.net A library of ligands, which can include commercially available compounds, natural products, or virtually designed analogues of a lead compound like this compound, is then prepared. muni.czpreprints.org

Molecular Docking , a key component of virtual screening, simulates the binding of each ligand into the active site of the target protein. biointerfaceresearch.com The program calculates a "binding score" or "binding affinity" (often in kcal/mol) that estimates the strength of the interaction. nih.gov Ligands with the best scores, indicating potentially strong binding, are selected for further analysis. The interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the target can be visualized to understand the binding mode. nih.govresearchgate.net

For example, virtual screening of acridone (B373769) derivatives against the ATPase domain of human topoisomerase IIα revealed that several compounds could fit well into the active site, with binding affinities ranging from -7.9 to -8.5 kcal/mol, suggesting they could act as catalytic inhibitors. nih.gov In the context of this compound, a virtual screening campaign could be designed to explore modifications at various positions of the acridine ring. The goal would be to identify substituents that enhance binding to a specific target, such as the DNA-topoisomerase complex, thereby improving anticancer activity.

The results of such a screening are often presented in a table format, as shown below for a hypothetical screening of this compound analogues against a target protein.

| Analogue | Modification | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| CNA-01 | Parent (this compound) | Topoisomerase II | -8.2 | DG13, DC14, LYS520 |

| CNA-02 | 9-amino substitution | Topoisomerase II | -8.9 | DG13, DC14, LYS520, ASP479 |

| CNA-03 | 3-amino substitution | Topoisomerase II | -7.5 | DG13, GLU522 |

| CNA-04 | 9-(2-hydroxyethylamino) substitution | Topoisomerase II | -9.3 | DG13, DC14, LYS520, ASP479, SER480 |

| CNA-05 | 9-anilino substitution | Topoisomerase II | -9.8 | DG13, DC14, TYR521, LYS520 |

Based on these computational predictions, analogues like CNA-04 and CNA-05 would be prioritized for chemical synthesis and subsequent in vitro biological evaluation to validate their predicted potency. researchgate.net This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern rational drug design. nih.gov

Mechanistic Investigations of 9 Chloro 3 Nitroacridine and Its Derivatives at the Molecular and Cellular Level

DNA Intercalation Mechanisms and Consequences for Nucleic Acid Processes

The biological activity of 9-chloro-3-nitroacridine and its analogues is frequently linked to their capacity to intercalate into DNA, disrupting the function of DNA and associated enzymes. This interaction can impede critical cellular processes like DNA replication and transcription.

The planar aromatic system of acridine (B1665455) derivatives is a key structural feature that facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. mostwiedzy.pl This intercalation physically distorts the DNA structure, which can interfere with the molecular machinery responsible for replication and transcription. ontosight.ainih.govnih.gov The presence of a nitro group, as in 3-nitroacridine (B3047595) derivatives, can enhance this DNA binding affinity. tandfonline.com

Studies on various 3-nitroacridine derivatives have demonstrated their ability to bind to DNA through both intercalation and groove binding. nih.gov Spectroscopic analyses, such as UV-Vis and circular dichroism, have confirmed the interaction of these compounds with DNA. nih.gov This binding is a critical determinant of their anticancer activity, as it can lead to DNA damage and trigger cellular apoptosis. nih.gov For instance, certain 3-nitroacridine derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in human breast cancer cells, a direct consequence of their DNA-targeting mechanism. nih.gov The substituents at the 9-position of the 3-nitroacridine scaffold are vital for this DNA affinity and the resulting antiproliferative effects. mdpi.com

The disruption of these fundamental nucleic acid processes is a primary mechanism through which acridine derivatives exert their cytotoxic effects. By interfering with the template function of DNA, these compounds can halt the progression of replication forks and prevent the synthesis of RNA by RNA polymerases, ultimately leading to cell death.

Beyond the canonical double helix, DNA can form alternative secondary structures, such as G-quadruplexes (G4s). These structures are composed of square-planar arrangements of four guanine (B1146940) bases (G-quartets) and are found in functionally significant regions of the genome, including telomeres and the promoter regions of oncogenes like c-myc. nih.govmdpi.comd-nb.info The stabilization of these G-quadruplex structures by small molecules has emerged as a promising strategy for anticancer drug development. nih.gov

Acridine derivatives, due to their planar aromatic nature, are well-suited to interact with and stabilize G-quadruplexes, primarily through π-π stacking interactions with the G-tetrads. nih.gov While 9-aminoacridine (B1665356) itself shows some affinity, modifications to the acridine scaffold can significantly enhance G-quadruplex binding specificity and affinity. For example, 9-aminoacridine carboxamide derivatives have demonstrated higher specificity for G-quadruplex structures.

Research has shown that certain acridine derivatives can selectively bind to and stabilize G-quadruplexes in the promoter regions of oncogenes, thereby downregulating their expression. nih.govmdpi.com For example, a series of 3,6,9-trisubstituted acridines, such as BRACO-19, have been developed as potent G-quadruplex ligands. nih.govnih.gov These compounds can inhibit tumor growth by interfering with telomere maintenance and telomerase function, which is consistent with their ability to stabilize telomeric G-quadruplexes. nih.gov The interaction of acridine oligomers with G-quadruplexes found in the promoter regions of c-myc and bcl-2 oncogenes has also been demonstrated, with the affinity being influenced by the number of acridine units. nih.gov

Table 1: Interaction of Acridine Derivatives with G-quadruplex DNA

| Acridine Derivative | Target G-quadruplex | Observed Effect | Reference |

|---|---|---|---|

| 3,6,9-trisubstituted acridines (e.g., BRACO-19) | Telomeric G-quadruplexes | Stabilization of G-quadruplex, inhibition of telomerase | nih.govnih.gov |

| Acridine oligomers | c-myc and bcl-2 promoter G-quadruplexes | Affinity modulated by the number of acridine units | nih.gov |

| 9-Aminoacridine carboxamide derivatives | G-quadruplex structures | Higher specificity compared to 9-aminoacridine |

Disruption of DNA Replication and Transcription

Enzyme Inhibition Profiles and Molecular Targets

In addition to direct DNA interaction, this compound and its derivatives exert their biological effects by inhibiting key enzymes involved in DNA topology and maintenance, as well as cellular signaling pathways.

Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which arise during replication, transcription, and other cellular processes. wikipedia.orgphcogrev.com They function by creating transient breaks in the DNA backbone. wikipedia.org Because of their critical role in cell proliferation, topoisomerases are important targets for anticancer drugs. researchgate.netnih.gov

Acridine derivatives are known to inhibit both type I and type II topoisomerases. rsc.org The mechanism of inhibition often involves the stabilization of the covalent complex formed between the topoisomerase and DNA, which leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis. wikipedia.org The planar acridine ring intercalates into the DNA at the site of enzyme-mediated cleavage, preventing the re-ligation of the DNA strand. evitachem.com

Specifically, derivatives of 3-nitroacridine have been identified as inhibitors of topoisomerases. The substitution pattern on the acridine ring is crucial for this activity. For example, some thiazolidinone-acridines have been shown to inhibit both topoisomerase I and II. rsc.org The anticancer agent DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide) and its derivatives are notable for their ability to inhibit both enzymes. mostwiedzy.pl The introduction of a nitro group can influence the electronic properties of the acridine ring, potentially enhancing its interaction with the topoisomerase-DNA complex.

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. nih.gov This makes telomerase a highly attractive target for cancer therapy. nih.gov

One of the primary mechanisms of telomerase inhibition by small molecules involves the stabilization of G-quadruplex structures in the telomeric DNA. nih.govnih.gov As discussed previously, acridine derivatives are effective G-quadruplex stabilizers. nih.govnih.gov By binding to and stabilizing the G-quadruplex formed by the 3' single-stranded overhang of telomeric DNA, these compounds can block the access of telomerase to its substrate, thereby inhibiting its catalytic activity. nih.gov

The 3,6,9-trisubstituted acridine compound BRACO-19 is a well-studied example of a G-quadruplex-interactive molecule that inhibits telomerase. nih.gov Studies have shown that BRACO-19 treatment leads to telomere shortening and a decrease in nuclear human telomerase reverse transcriptase (hTERT) expression. nih.gov This suggests that besides inhibiting the catalytic function, acridine derivatives may also interfere with the expression and localization of the telomerase enzyme. nih.gov Some acridine-based compounds have shown telomerase inhibitory activity, leading to telomere shortening. ppm.edu.pl

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes by phosphorylating target proteins. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets. nih.gov Kinase inhibitors are often designed to compete with ATP for binding to the active site of the enzyme. mdpi.com

Acridine derivatives have also been investigated as kinase inhibitors. The planar structure of the acridine ring can potentially fit into the ATP-binding pocket of various kinases. The presence of substituents, such as the nitro group in this compound, may create steric hindrance within the ATP-binding pocket, contributing to the inhibitory effect.

The specific kinases targeted by acridine derivatives can vary depending on the substitution pattern. Some inhibitors bind to the active conformation of the kinase (Type I inhibitors), while others bind to inactive conformations (Type II inhibitors) by accessing adjacent hydrophobic pockets. nih.govcore.ac.uk Allosteric inhibitors (Type III and IV) bind to sites distinct from the ATP-binding pocket, offering a higher degree of selectivity. nih.govmdpi.comenamine.net While specific kinase inhibition profiles for this compound are not extensively detailed, the general scaffold is recognized for its potential to interact with kinase active sites. researchgate.net For example, some acridine derivatives have been found to inhibit kinases involved in inflammatory pathways. Further research into the specific oncogenic pathways affected by this compound and its derivatives is warranted to fully elucidate their kinase inhibition profiles.

Inhibition of Metabolic Enzymes (e.g., S-adenosylmethionine decarboxylase, isocitrate dehydrogenase, aconitase)

The biological activity of this compound and its analogs extends beyond direct DNA interaction to include the inhibition of crucial metabolic enzymes. While direct studies on this compound are limited, research on closely related nitroacridine (B3051088) compounds provides significant insights into their potential to disrupt cellular metabolism, a key factor in their anticancer effects.

Isocitrate Dehydrogenase (IDH) and Aconitase: Investigations into the cytotoxic mechanisms of 9-chloro-1-nitroacridine (B102269), an isomer of the subject compound, have revealed its capacity to inhibit key enzymes of the tricarboxylic acid (TCA) cycle in melanoma cells. nih.gov, researchgate.net, nih.gov Specifically, this compound and its 4-methylated derivative were found to diminish the activity of both aconitase and isocitrate dehydrogenase (IDH). nih.gov, researchgate.net, nih.gov The inhibition of these enzymes can lead to a depletion of cellular energy reserves, such as ATP and NAD, contributing to cell death. researchgate.net, nih.gov

In studies using amelanotic (Ab) melanoma cells, 9-chloro-1-nitroacridine strongly inhibited aconitase activity, with a half-maximal inhibitory concentration (IC50) of approximately 20 µM. researchgate.net Its methylated derivative showed a similar potent inhibition with an IC50 of 26 µM. researchgate.net The activity of IDH was also significantly inhibited by these compounds in a concentration-dependent manner. nih.gov, researchgate.net This interference with the TCA cycle represents a significant pathway through which these compounds exert their cytotoxic effects, independent of caspase activation. researchgate.net, nih.gov

S-adenosylmethionine decarboxylase (AdoMetDC): S-adenosylmethionine decarboxylase is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of this enzyme is a known strategy in cancer therapy. google.com While direct inhibition by this compound has not been explicitly documented, computational studies have identified the acridine scaffold as a promising building block for novel inhibitors of AdoMetDC. researchgate.net For instance, several 1,2,3,4-tetrahydro-acridine derivatives have been identified as potential inhibitors of the enzyme from the parasite Leishmania infantum. researchgate.net This suggests that the acridine structure is a viable pharmacophore for targeting AdoMetDC, although specific studies on the 3-nitro substituted variant are required for confirmation.

Inhibition of TCA Cycle Enzymes by 9-Chloro-1-nitroacridine (Isomer)

| Enzyme | Cell Line | Inhibitor | IC50 Value | Reference |

|---|---|---|---|---|

| Aconitase | Amelanotic (Ab) Melanoma | 9-chloro-1-nitroacridine | 20 µM | researchgate.net |

| Aconitase | Amelanotic (Ab) Melanoma | 9-chloro-4-methyl-1-nitroacridine | 26 µM | researchgate.net |

| Isocitrate Dehydrogenase (IDH) | Amelanotic (Ab) Melanoma | 9-chloro-1-nitroacridine | Inhibited | nih.gov |

| Isocitrate Dehydrogenase (IDH) | Amelanotic (Ab) Melanoma | 9-chloro-4-methyl-1-nitroacridine | Inhibited | nih.gov |

Cellular Responses to this compound Exposure

Exposure of cells to this compound and its derivatives elicits a range of cellular responses, primarily culminating in the cessation of proliferation and induction of cell death. These responses are mediated through complex signaling pathways involving cell cycle regulation and apoptosis.

A fundamental mechanism of anticancer agents is the disruption of the cell cycle, and acridine derivatives are well-documented modulators of this process. iiarjournals.org Derivatives of 3-nitroacridine have been shown to induce cell cycle arrest, preventing cancer cells from proceeding through the division cycle. Research indicates that these compounds can cause an arrest at the G0/G1 phase, which is crucial for halting cell proliferation.

The specific phase of the cell cycle that is arrested can be influenced by the substitution pattern on the acridine ring. For example, while some 3-nitroacridine derivatives induce a G0/G1 arrest, certain 1,3-dimethyl-6-nitroacridine derivatives with amine groups at the 9-position cause an arrest at the G2/M phase in breast cancer cells. Other acridine-based compounds have also been shown to induce G2/M arrest. researchgate.net This highlights the role of substituents in fine-tuning the biological activity and specific cellular response to the acridine scaffold.

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. The planar structure of the acridine ring allows it to intercalate into DNA, disrupting replication and transcription and ultimately triggering apoptotic pathways. Derivatives of 3-nitroacridine have been demonstrated to activate apoptotic processes, including the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Studies on the closely related isomer, 9-chloro-1-nitroacridine, reveal a more complex picture of cell death. This compound was found to induce cell death in melanoma cells through both apoptosis and a caspase-independent cell death (CICD) pathway. mostwiedzy.pl, researchgate.net, nih.gov In some cell lines, this compound significantly increased the population of cells with activated caspases. mostwiedzy.pl However, cell death was also observed without caspase activation, pointing to alternative mechanisms, potentially linked to the inhibition of metabolic enzymes and subsequent energy depletion. researchgate.net, researchgate.net, nih.gov This dual mechanism could be advantageous in cancer therapy, particularly for tumors that have developed resistance to traditional apoptosis-inducing drugs. researchgate.net

Cell Cycle Progression Modulation

Influence of Substituent Effects on Mechanistic Pathways (e.g., Nitro Group Directing Effects, C-9 Substituent Impact)

The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the acridine core. Its presence is thought to be essential for the potent cytostatic activity of nitroacridines. bibliotekanauki.pl The position of the nitro group is crucial; for instance, the anticancer drug nitracrine (B1678954) (a 1-nitroacridine derivative) relies on the close proximity of the 1-nitro and 9-amino groups for its activity. oup.com The nitro group enhances the ability of the molecule to act as an intercalating agent and can facilitate the formation of covalent adducts with DNA. Furthermore, the introduction of electron-withdrawing nitro groups can enhance the stability of radical intermediates that may be formed during metabolic activation.

The substituent at the C-9 position has a major impact on the molecule's interaction with biological targets. The chlorine atom at C-9 in this compound is a labile leaving group, making this position susceptible to nucleophilic substitution. This reactivity allows for the synthesis of a wide array of 9-substituted derivatives with diverse biological activities. The nature of the C-9 substituent significantly influences DNA-binding affinity and antiproliferative effects. Introducing polar groups, such as amines, at this position can improve solubility and enhance interactions with the minor groove of DNA. The potent activity of many acridine-based drugs is directly linked to the side chain attached at C-9, which often determines the selectivity and efficacy of binding to DNA or other targets like topoisomerase enzymes. nih.gov, researchgate.net

Role of Protonation in Molecular Functionality

The molecular functionality of acridine derivatives, including this compound, is critically dependent on the protonation state of the heterocyclic nitrogen atom (N-10). Acridines are weakly basic compounds, and the nitrogen in the central ring can accept a proton, forming a cationic species. ingentaconnect.com, rsc.org This protonation is fundamental to their primary mechanism of action: DNA intercalation. nih.gov

At physiological pH, a significant fraction of acridine molecules can exist in their protonated form. digitallibrary.co.in This positive charge is crucial for the initial electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA, facilitating the subsequent insertion of the planar acridine ring between the DNA base pairs. google.com Studies have shown that a lower pH environment, which favors protonation, leads to stronger DNA binding activity for acridine derivatives. ingentaconnect.com The stability of the resulting DNA-drug complex is enhanced by these electrostatic interactions. digitallibrary.co.in

In some complex acridine derivatives, the protonated N-10 atom can also form intramolecular hydrogen bonds with adjacent side chains, which helps to lock the conformation of the molecule and influences its binding properties. oup.com Therefore, the ability of the acridine nitrogen to become protonated is a key physicochemical property that underpins its biological activity as a DNA-targeting agent. rsc.org

Synthesis and Exploration of 9 Chloro 3 Nitroacridine Derivatives and Analogues for Research Applications

Design and Synthesis of Novel Acridine (B1665455) Derivatives Based on the 9-Chloro-3-nitroacridine Scaffold

The synthesis of derivatives from the this compound scaffold is a multi-step process that often begins with the Ullmann condensation. This reaction typically involves coupling o-chlorobenzoic acid with an appropriate aniline (B41778), such as m-nitroaniline, in the presence of a copper catalyst to form an N-phenylanthranilic acid intermediate. mostwiedzy.plresearchgate.net Subsequent cyclization of this intermediate, commonly using phosphorus oxychloride (POCl₃), yields the 9-chloroacridine (B74977) core. mostwiedzy.plresearchgate.net For instance, the reaction of N-(3'-nitrophenyl)anthranilic acid with POCl₃ produces 9-chloro-1-nitroacridine (B102269). mostwiedzy.plresearchgate.net

An alternative route involves the direct nitration of a 9-chloroacridine precursor. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures. The chloro group at position 9 directs the incoming nitro group primarily to the 3-position of the acridine ring.

Once the this compound scaffold is obtained, a variety of novel derivatives can be designed and synthesized. The chlorine atom at the 9-position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups, including amines, phenols, and thiols, by reacting this compound with the corresponding nucleophiles. For example, reaction with phenol (B47542) can yield a 9-phenoxyacridine (B3049667) derivative, which can then be further modified. mostwiedzy.plrsc.org Similarly, reaction with various amines leads to the formation of 9-aminoacridine (B1665356) derivatives.

The design of these novel derivatives is often guided by the desired research application. For instance, in the development of potential anticancer agents, modifications are made to enhance DNA binding affinity or to target specific enzymes. researchgate.net This can involve the introduction of side chains containing basic amine groups or the conjugation of the acridine core to peptides. researchgate.net The synthesis of these complex molecules requires careful control of reaction conditions to achieve the desired products in good yields. rsc.org

Structure-Activity Relationship (SAR) Studies for Optimized Research Probes

Structure-activity relationship (SAR) studies are crucial for optimizing the properties of research probes derived from the this compound scaffold. These studies systematically investigate how changes in the chemical structure affect the biological activity of the compounds.

Impact of Substituents at Position 9 on DNA-Binding and Enzyme Inhibition

The substituent at the 9-position of the acridine ring plays a pivotal role in mediating the molecule's interaction with biological targets like DNA and enzymes. researchgate.net The planar tricyclic acridine ring system is well-suited for intercalation between the base pairs of DNA, a primary mechanism of action for many acridine derivatives. rsc.orgresearchgate.net

The nature of the substituent at C9 significantly influences this intercalative binding. For example, the introduction of an amino group at this position, creating 9-aminoacridine derivatives, is a common strategy to enhance DNA binding and, consequently, biological activity. acs.org The side chain attached to the 9-amino group is also critical. Studies have shown that variations in the length and composition of this side chain can modulate the affinity and specificity of DNA interaction. researchgate.net For instance, some 9-aminoacridines have been found to be competitive inhibitors of enzymes like trypanothione (B104310) reductase, with the side chain influencing the binding affinity. acs.org

Furthermore, the substituent at C9 can impact the inhibition of key enzymes involved in DNA topology, such as topoisomerases. rsc.orgresearchgate.net Many acridine derivatives function as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to cell death. The specific interactions between the C9-substituent and the enzyme-DNA complex are critical for this inhibitory activity. For example, certain 9-anilinoacridines have shown potent topoisomerase II inhibition. ceon.rs The steric and electronic properties of the C9 substituent can either enhance or diminish the compound's ability to fit into the active site and stabilize the ternary complex. acs.org

Effects of Nitro and Other Substituents on Molecular Interactions

The presence of the nitro group can enhance the DNA intercalating ability of the acridine core. nih.gov It can also participate in specific hydrogen bonding or other non-covalent interactions within the DNA grooves, further stabilizing the complex. For some nitroacridine (B3051088) derivatives, their biological activity is thought to depend more on their ability to form covalent crosslinks with DNA rather than just intercalation. nih.gov

Conjugation Strategies for Modulating Biological Activity and Specificity in Research

To enhance the biological activity and target specificity of this compound derivatives, various conjugation strategies have been employed. This involves linking the acridine scaffold to other molecules, such as peptides or other small molecules, to create hybrid compounds with improved properties for research purposes.

One common approach is the conjugation of acridine derivatives to peptides. researchgate.net Peptides can act as carriers to facilitate the transport of the acridine moiety into cells. researchgate.net For example, tuftsin (B1682037) and its retro-analogs have been conjugated to 1-nitroacridine derivatives to potentially enhance their cellular uptake and anticancer activity. mostwiedzy.plnih.gov The rationale behind this strategy is that the peptide portion can interact with specific receptors on the cell surface, leading to a more targeted delivery of the cytotoxic acridine payload.

Another strategy involves creating bis-acridine derivatives, where two acridine units are linked together. mostwiedzy.pl These molecules can potentially bis-intercalate into DNA, leading to a higher binding affinity and more potent biological effects. The nature of the linker connecting the two acridine rings is a critical parameter that can be varied to optimize the DNA binding and biological activity.

Furthermore, acridine derivatives have been conjugated to other pharmacologically active molecules to create hybrid agents with dual mechanisms of action. For instance, the combination of an acridine core with a sulfonamide moiety has been explored for the development of enzyme inhibitors. rsc.org These conjugation strategies offer a versatile platform for fine-tuning the biological properties of this compound derivatives, leading to the development of more potent and selective research probes.

Comparative Studies with Related Acridine Compounds and Other Heterocyclic Systems

When compared to its parent compound, 9-chloroacridine, the addition of the nitro group in this compound significantly alters its electronic properties. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the acridine core, potentially influencing its reactivity and interaction with nucleophilic sites in biological macromolecules. In comparison to 9-aminoacridine, which is a well-known DNA intercalator, this compound derivatives often exhibit different modes of action, with some showing a greater propensity for covalent DNA modification. nih.gov

The position of the nitro group is also a critical determinant of activity. For example, 1-nitroacridine derivatives have been shown to have a strong inhibitory effect on RNA biosynthesis and to induce covalent crosslinks in DNA, a property that may be less pronounced in 3-nitro isomers. nih.gov

Advanced Research Applications and Future Perspectives of 9 Chloro 3 Nitroacridine in Chemical and Biological Sciences

Utility as Chemical Intermediates in Complex Organic Synthesis

9-Chloro-3-nitroacridine serves as a pivotal intermediate in the synthesis of a wide array of more complex organic molecules. Its chemical structure, featuring a reactive chlorine atom at the 9-position and a nitro group at the 3-position on the acridine (B1665455) framework, allows for a variety of chemical modifications. ontosight.ainih.gov The chlorine atom is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups, while the nitro group can be reduced to an amino group, providing another site for chemical elaboration.

The synthesis of this compound itself typically begins with an Ullmann condensation reaction, where o-chlorobenzoic acid is coupled with an aniline (B41778) derivative in the presence of a copper catalyst. This is followed by a cyclization step using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form the acridine core. mostwiedzy.pl

Once formed, this compound can be used to create a multitude of derivatives. For instance, the chlorine at the 9-position can be readily displaced by amines, phenols, and other nucleophiles to generate a library of substituted acridines. rsc.org These reactions are often facilitated by heat or microwave irradiation. rsc.org The resulting compounds have been explored for various applications, including as potential anticancer agents and fluorescent probes. mostwiedzy.plrsc.org

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Type | Potential Application | Reference(s) |

|---|---|---|---|---|

| This compound | Amines | 9-Amino-3-nitroacridine derivatives | Anticancer agents | rsc.org |

| This compound | Phenols | 9-Phenoxy-3-nitroacridine derivatives | Intermediates for further synthesis | mostwiedzy.pl |

| This compound | Hydrogen gas with catalyst | 9-Chloro-3-aminoacridine | Intermediate for further functionalization | |

| This compound | N-(6-((7-nitrobenzo[c] ontosight.aiCurrent time information in Bangalore, IN.oxadiazol-4-yl)amino)hexyl)amine | 9-((6-((7-nitrobenzo[c] ontosight.aiCurrent time information in Bangalore, IN.oxadiazol-4-yl)amino)hexyl)amino)-3-nitroacridine | Fluorescent probe | nih.gov |

Application in the Development of Research Tools and Probes

Fluorescent Markers for Biomolecule Visualization in Research

The planar, aromatic structure of the acridine ring system makes this compound and its derivatives suitable candidates for the development of fluorescent markers. rsc.org These small organic molecules can be designed to bind to specific biomolecules, such as DNA and proteins, and their fluorescence properties allow for the visualization and tracking of these targets within complex biological systems. mdpi.com

The development of fluorescent probes often involves modifying the this compound scaffold to include specific functionalities that enhance fluorescence or confer selectivity for a particular biomolecule. mdpi.combeilstein-journals.org For example, the introduction of different substituents can tune the photophysical properties of the molecule, such as its absorption and emission wavelengths. mdpi.com The reactivity of the 9-chloro group is again advantageous here, allowing for the covalent attachment of the acridine core to other molecules to create sophisticated probes. nih.gov Research has shown that acridine derivatives can be used as fluorescent labels for biomolecules in techniques like fluorescence in situ hybridization (FISH). mdpi.com

Selective Ion Sensors in Chemical Biology

The ability of the acridine scaffold to interact with various ions has led to research into the use of this compound derivatives as selective ion sensors. mostwiedzy.pl These sensors are typically designed as ion-selective electrodes (ISEs), where a membrane containing the acridine-based ionophore selectively binds to a target ion, generating a measurable electrical potential. lcms.czalpha-measure.com

The design of these sensors involves incorporating the this compound derivative into a polymeric membrane, often made of PVC. samipubco.com The selectivity of the sensor is determined by the specific interactions between the ionophore and the target ion. lcms.cz Researchers have explored the development of these sensors for detecting a range of ions, with potential applications in clinical diagnostics and environmental monitoring. harvard.edu The development of solid-contact ISEs offers advantages in terms of miniaturization and portability. mdpi.com

Research into Potential Modulators of Drug Resistance Mechanisms (e.g., P-glycoprotein inhibition)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and one of the key mechanisms is the overexpression of efflux pumps like P-glycoprotein (P-gp). scielo.brresearchgate.net P-gp actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. scielo.br

Researchers have investigated various compounds, including acridine derivatives, for their ability to inhibit P-gp and reverse MDR. mdpi.combiorxiv.org The general idea is that by blocking the function of P-gp, the chemotherapeutic agent can accumulate within the cancer cell and exert its cytotoxic effects. scielo.br Some P-gp inhibitors act competitively by binding to the same site as the drug, while others may act non-competitively or allosterically. scielo.brresearchgate.net

While there is extensive research on P-gp inhibitors, the direct investigation of this compound as a P-gp modulator is an area of ongoing research. The structural features of acridine derivatives make them interesting candidates for this application. mdpi.com

Table 2: Research on P-glycoprotein Inhibitors

| Inhibitor Type | Mechanism of Action | Examples | Reference(s) |

|---|---|---|---|

| First-generation | Competitive inhibition, low affinity and selectivity | Verapamil, Cyclosporin A | mdpi.com |

| Second-generation | Higher potency and selectivity than first-generation | Valspodar (PSC 833) | scielo.br |

| Third-generation | High potency, reduced interaction with other transporters | Tariquidar (XR9576), Elacridar (GF120918) | mdpi.combiorxiv.org |

| Natural Products | Various mechanisms, often derived from plants | Curcumin, Quercetin | scielo.br |

| Pharmaceutical Excipients | Alter membrane fluidity, inhibit P-gp ATPase activity | TPGS, Poloxamer 188 | researchgate.net |

Current Challenges and Emerging Trends in this compound Research

The research landscape for this compound and its derivatives is dynamic, with ongoing challenges and emerging trends. A significant challenge lies in optimizing the synthesis of these compounds to achieve higher yields and purity while minimizing environmental impact. For instance, while traditional methods using POCl₃ are effective, they generate hazardous byproducts. Newer methods using P₂O₅ or microwave assistance are being explored to address these issues.

In the realm of biological applications, a key challenge is to design derivatives with high selectivity for their intended targets to minimize off-target effects. ontosight.ainih.gov For example, in the development of anticancer agents, achieving selectivity for cancer cells over healthy cells is paramount. mostwiedzy.pl

An emerging trend is the use of computational modeling and in silico screening to predict the properties and activities of new this compound derivatives before their synthesis. biorxiv.org This approach can accelerate the discovery of compounds with desired characteristics, such as potent P-gp inhibitory activity or specific fluorescence properties. biorxiv.org Another trend is the development of dual-modality agents, such as compounds that combine the DNA-intercalating properties of acridines with other therapeutic modalities like photodynamic therapy. ontosight.ai

Future Directions for Expanding the Academic Research Landscape of this compound

The future of this compound research holds considerable promise. One key direction is the expansion of its use in the synthesis of novel heterocyclic systems. The reactive nature of the 9-chloro and 3-nitro groups provides a versatile platform for constructing more complex and diverse molecular architectures.

In the area of materials science, there is potential to explore the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs) and other electronic materials, leveraging their fluorescent properties.

For biological applications, a significant future direction is the development of theranostic agents. These are molecules that combine diagnostic and therapeutic functions. For instance, a fluorescent this compound derivative could be designed to not only visualize cancer cells but also deliver a cytotoxic payload.

Furthermore, a deeper investigation into the mechanisms of action of biologically active this compound derivatives is crucial. This includes detailed studies of their interactions with biomolecular targets and their effects on cellular pathways. Such knowledge will be instrumental in the rational design of next-generation compounds with improved efficacy and safety profiles. The continued exploration of its derivatives as modulators of drug resistance also remains a vital area of research with significant clinical implications. archivesofmedicalscience.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.